Ethyl 2-(diethyl phosphono)-2-acetamidoacetate
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Overview
Description
Ethyl 2-(diethyl phosphono)-2-acetamidoacetate is an organophosphorus compound that has garnered interest due to its versatile applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of both phosphonate and acetamido functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(diethyl phosphono)-2-acetamidoacetate can be synthesized through a multi-step process. One common method involves the reaction of diethyl phosphonoacetate with acetamide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent any side reactions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of microwave-assisted synthesis has also been explored to accelerate the reaction rate and enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(diethyl phosphono)-2-acetamidoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Oxidation: Phosphonic acids
Reduction: Phosphine derivatives
Substitution: Substituted acetamido derivatives
Scientific Research Applications
Ethyl 2-(diethyl phosphono)-2-acetamidoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of ethyl 2-(diethyl phosphono)-2-acetamidoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the phosphate moiety, allowing the compound to act as a competitive inhibitor of enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(diethoxyphosphoryl)propanoate
- Triethyl phosphonoacetate
- Diethyl phosphonoacetate
Uniqueness
Ethyl 2-(diethyl phosphono)-2-acetamidoacetate stands out due to its dual functional groups, which confer unique reactivity and versatility. Unlike other similar compounds, it can participate in a broader range of chemical reactions and has more diverse applications in scientific research and industry .
Conclusion
This compound is a valuable compound with significant potential in various fields. Its unique chemical properties and reactivity make it a versatile reagent for synthetic chemistry, biological studies, and industrial applications. Continued research and development in this area are likely to uncover even more applications and enhance our understanding of its mechanisms of action.
Properties
Molecular Formula |
C10H20NO6P |
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Molecular Weight |
281.24 g/mol |
IUPAC Name |
ethyl 2-acetamido-2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C10H20NO6P/c1-5-15-10(13)9(11-8(4)12)18(14,16-6-2)17-7-3/h9H,5-7H2,1-4H3,(H,11,12) |
InChI Key |
NGYQCNJIUGBWQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(NC(=O)C)P(=O)(OCC)OCC |
Origin of Product |
United States |
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